[4-(Piperidin-1-ylmethyl)phenyl]methanol
Overview
Description
“[4-(Piperidin-1-ylmethyl)phenyl]methanol” is a chemical compound with the molecular formula C13H19NO1. It is also known by other names such as 4-piperidin-1-ylmethyl phenyl methanol, 4-piperidylmethyl phenyl methan-1-ol, benzenemethanol,4-1-piperidinylmethyl, 4-piperidin-1-yl methyl benzyl alcohol, benzenemethanol, 4-1-piperidinylmethyl, 4-piperidin-1-yl methyl phenyl methanol1.
Synthesis Analysis
The synthesis of “[4-(Piperidin-1-ylmethyl)phenyl]methanol” involves two stages2. In the first stage, 1-((4-formylphenyl)carbonyl)piperidine reacts with phenylsilane and caesium carbonate in 2-methyltetrahydrofuran at 60 degrees Celsius for 6 hours2. The second stage involves the reaction with ethanol in 2-methyltetrahydrofuran at 80 degrees Celsius for 2 hours2.
Molecular Structure Analysis
The molecular structure of “[4-(Piperidin-1-ylmethyl)phenyl]methanol” can be represented by the SMILES string C1CCN(CC1)CC2=CC=C(C=C2)CO
1. The InChI Key for this compound is SQWKPHFBCVNPGU-UHFFFAOYSA-N
1.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “[4-(Piperidin-1-ylmethyl)phenyl]methanol”. However, piperidine derivatives, which include this compound, are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3.Physical And Chemical Properties Analysis
“[4-(Piperidin-1-ylmethyl)phenyl]methanol” has a molecular weight of 205.301 g/mol1. It has a purity of 95%1. The compound’s physical and chemical properties may vary based on its purity and other factors.Scientific Research Applications
Antitubercular Activities
A study identified a compound closely related to [4-(Piperidin-1-ylmethyl)phenyl]methanol demonstrating significant antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This compound was shown to effectively kill intracellular bacilli in mouse bone marrow-derived macrophages (Bisht et al., 2010).
Crystal and Molecular Structure Analysis
Several studies focused on the synthesis and crystal structure analysis of compounds similar to [4-(Piperidin-1-ylmethyl)phenyl]methanol. These analyses provide insights into the structural properties and potential applications of such compounds in various scientific fields (Girish et al., 2008), (Prasad et al., 2008).
Anticancer Properties
A study explored the anticancer effects of piperidine derivatives, including compounds structurally similar to [4-(Piperidin-1-ylmethyl)phenyl]methanol. These derivatives demonstrated antiproliferative activity against human leukemia cells, suggesting potential therapeutic applications in oncology (Vinaya et al., 2011).
Solvent Effect on Molecular Behavior
Research on a compound closely related to [4-(Piperidin-1-ylmethyl)phenyl]methanol investigated its solvent-dependent excited-state dynamics, contributing to understanding the behavior of such compounds under different environmental conditions (Manolova et al., 2017).
Antimicrobial Activity
A study synthesized and characterized new molecular entities similar to [4-(Piperidin-1-ylmethyl)phenyl]methanol, demonstrating significant antimicrobial activities. These findings suggest potential applications in the development of new antimicrobial agents (Ramudu et al., 2017).
Serotonin Receptor Potency
Research into benzoyl-4-piperidine derivatives, which share structural similarities with [4-(Piperidin-1-ylmethyl)phenyl]methanol, showed potential as novel serotonin 5-HT2A receptor ligands. This suggests applications in brain imaging and the study of serotonin-related disorders (Fu et al., 2002).
Safety And Hazards
“[4-(Piperidin-1-ylmethyl)phenyl]methanol” is known to cause severe skin burns and eye damage1. If swallowed, it is advised to rinse the mouth and not induce vomiting1. Eye protection and face protection should be worn when handling this compound1.
Future Directions
As a piperidine derivative, “[4-(Piperidin-1-ylmethyl)phenyl]methanol” could have potential applications in the pharmaceutical industry3. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction3. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “[4-(Piperidin-1-ylmethyl)phenyl]methanol”, is an important task of modern organic chemistry3.
properties
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWKPHFBCVNPGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428135 | |
Record name | [4-(piperidin-1-ylmethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Piperidin-1-ylmethyl)phenyl]methanol | |
CAS RN |
91271-62-4 | |
Record name | [4-(piperidin-1-ylmethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Piperidin-1-yl)methyl]benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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